molecular formula C11H9F3N2S B1406067 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine CAS No. 1225654-34-1

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

Cat. No. B1406067
M. Wt: 258.26 g/mol
InChI Key: TVKOPTXEGRCTEP-UHFFFAOYSA-N
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Description

The compound “5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine” is a complex organic molecule that contains a thiazole ring, a trifluoromethyl group, and an amine group. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the amine group. There are many methods for synthesizing thiazoles, including the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis . The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered thiazole ring, with the trifluoromethyl group and the amine group attached to different carbon atoms on the ring. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The amine group could participate in reactions like alkylation or acylation. The trifluoromethyl group is generally stable under a wide range of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazole and its derivatives are pivotal in the synthesis of a wide range of heterocyclic compounds due to their reactivity and structural versatility. The chemistry of thiazole-based compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively studied for their applications in creating diverse heterocycles including pyrazolo-imidazoles, thiazoles, and spiropyrans. These compounds are valuable building blocks in organic synthesis, offering mild reaction conditions for generating various heterocyclic frameworks and dyes from a broad spectrum of precursors (Gomaa & Ali, 2020).

Biological Activities and Drug Development

Thiazolidinediones, a class of compounds including thiazole derivatives, exhibit a broad spectrum of pharmacological activities. They serve as a foundation for developing antimicrobial, anticancer, and antidiabetic agents. The structural modification of the thiazolidinedione nucleus has led to the creation of numerous lead molecules against various clinical disorders, highlighting the importance of thiazole derivatives in medicinal chemistry and drug development (Singh et al., 2022).

Pharmacological Properties

Thiazolidines and their derivatives are recognized for their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological efficacy, making them attractive candidates for drug discovery. Research on thiazolidines involves various synthetic approaches aimed at improving their selectivity, purity, and overall pharmacokinetic profiles, indicating the potential of thiazole derivatives in the development of novel therapeutic agents (Sahiba et al., 2020).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the importance of thiazoles and trifluoromethyl groups in medicinal chemistry, it could be of interest for the development of new drugs .

properties

IUPAC Name

5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOPTXEGRCTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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